ethyl 2-(7H-purin-6-ylsulfanyl)acetate
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Overview
Description
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7H-purin-6-ylsulfanyl)acetate typically involves the reaction of ethyl bromoacetate with 6-mercaptopurine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(7H-purin-6-ylsulfanyl)acetate involves its interaction with specific molecular targets. The purine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modification of their function. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the purine ring.
6-Mercaptopurine: A purine derivative with a thiol group, used as a chemotherapy agent.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Another ester with a heterocyclic ring, used in different applications.
Uniqueness
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate is unique due to the presence of both the purine ring and the ester group. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to interact with biological molecules makes it particularly valuable in medicinal chemistry and drug development.
Properties
CAS No. |
6941-72-6 |
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Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
ethyl 2-(7H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-6(14)3-16-9-7-8(11-4-10-7)12-5-13-9/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
InChI Key |
RUTWSJRQLPNXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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